

2-propylproline solubility and stability data

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Compound of Interest

Compound Name: 2-propylproline

CAS No.: 637020-45-2

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Technical Whitepaper: Physicochemical & Stability Profiling of **2-Propylproline**

Executive Summary

2-Propylproline (specifically

-propylproline or (S)-2-propylpyrrolidine-2-carboxylic acid) is a non-proteinogenic, -disubstituted amino acid.^{[1][2][3]} Unlike canonical L-proline, the substitution of the -hydrogen with a propyl group creates a quaternary carbon center.^{[1][2]} This structural modification confers two critical properties for drug development: absolute resistance to racemization and enhanced metabolic stability against proteases.^{[1][2][3]}

This guide provides a technical deep-dive into the solubility profile, stability mechanisms, and synthesis of **2-propylproline**, serving as a reference for medicinal chemists integrating conformational constraints into peptide therapeutics.^[1]

Chemical Identity & Structural Analysis

The introduction of a propyl chain at the C2 position of the pyrrolidine ring drastically alters the conformational landscape of the molecule compared to native proline.

Property	Data
IUPAC Name	(2S)-2-propylpyrrolidine-2-carboxylic acid
Common Name	-Propylproline
Molecular Formula	
Molecular Weight	157.21 g/mol
Chirality	Quaternary center at C2 (typically (S)-enantiomer for biological mimicry)
Structural Class	-disubstituted amino acid; Cyclic secondary amine

Physicochemical Solubility Profile

2-Propylproline exhibits a "hybrid" solubility profile.^{[1][2][3]} The zwitterionic amino acid core maintains aqueous solubility, while the propyl side chain increases lipophilicity compared to native proline.^[1]

Solubility Data Table (Estimated vs. Parent)

Solvent System	L-Proline (Parent)	2-Propylproline (Analog)	Implications for Processing
Water (pH 7)	Highly Soluble (>1500 mg/mL)	Soluble (~400–600 mg/mL)	Suitable for aqueous formulations; reduced hygroscopicity compared to Pro.[1][2][3]
Methanol/Ethanol	Soluble	Highly Soluble	Ideal for resin cleavage and purification steps.[1][2][3]
Dichloromethane (DCM)	Insoluble	Sparingly Soluble	Requires modification (e.g., Fmoc-protection) for SPPS utility.[1][2][3]
Diethyl Ether	Insoluble	Insoluble	Allows for precipitation/crystallization during purification.[1][2][3]
LogP (Octanol/Water)	-2.54	~ -0.8 to -1.1 (Predicted)	Improved membrane permeability potential compared to native Pro.[1][2][3]

pH-Dependent Solubility

Like all amino acids, **2-propylproline** is amphoteric.[1][2][3]

- pH < 2.0: Fully protonated cation ().[1][2][3] Maximum aqueous solubility.[1][2][3]
- pH ~6.0 (Isoelectric Point): Zwitterionic neutral form.[1][2][3] Minimum solubility, though still high due to the proline core.[1][3]

- pH > 10.0: Deprotonated anion ()^{[1][2][3]} High solubility.

Stability Assessment

The core value proposition of **2-propylproline** is its exceptional stability.^{[1][2][3]} The quaternary center acts as a "steric shield."^{[1][3]}

Chemical Stability (Racemization Resistance)

Standard amino acids suffer from racemization during peptide coupling due to proton abstraction at the

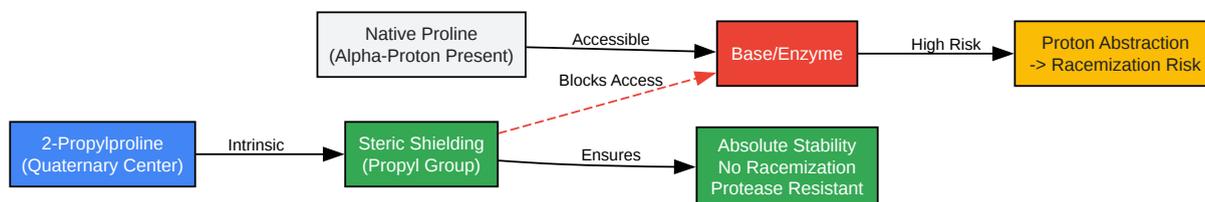
-carbon (via oxazolone formation).^{[1][2][3]}

- Mechanism: **2-Propylproline** lacks an -proton.^{[1][2][3]}
- Result: Racemization via direct proton abstraction is chemically impossible.^{[1][2][3]} This allows for vigorous coupling conditions (high temperature, strong bases) without loss of optical purity.^{[1][3]}

Metabolic Stability (Proteolytic Resistance)

Peptidases (e.g., trypsin, chymotrypsin) require a specific fit into the active site to cleave peptide bonds.^{[1][3]}

- Steric Occlusion: The bulk of the propyl group at the cleavage site prevents the enzyme from accessing the carbonyl carbon.^[1]
- Conformational Lock: The rigid pyrrolidine ring combined with the -substituent locks the backbone into a specific torsion angle (), often inducing -helical turns that enzymes cannot recognize.^{[1][2][3]}



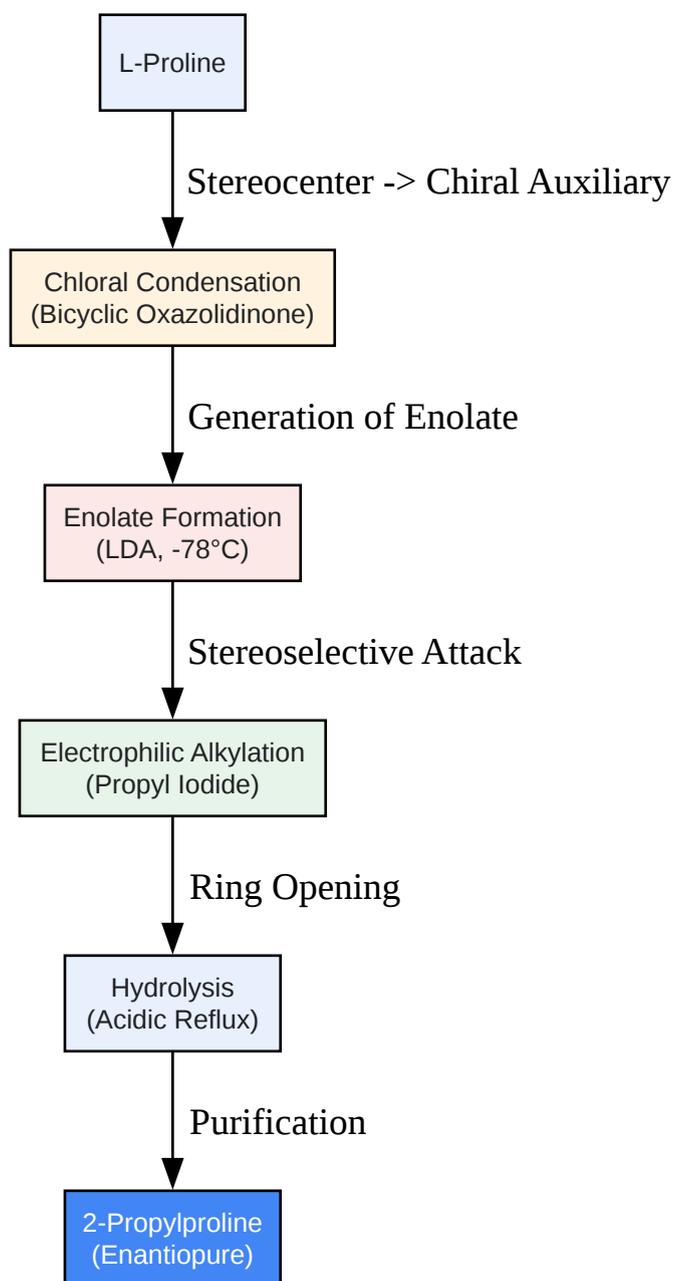
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Figure 1: Mechanistic comparison of stability between native proline and **2-propylproline**.^{[1][2][3]}

Synthesis & Manufacturing Protocol

The synthesis of **2-propylproline** is non-trivial due to the difficulty of creating a quaternary center on a secondary amine.^[3] The industry standard is the Seebach Self-Regeneration of Stereocenters (SRS) method.^{[1][2][3]}

Synthesis Workflow (Seebach SRS)



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Figure 2: The Seebach SRS pathway allows the original stereocenter to direct the incoming alkyl group, ensuring high enantiomeric excess (ee).[1][2][3]

Detailed Synthetic Protocol

- Protection: Condense L-Proline with chloral (trichloroacetaldehyde) to form a bicyclic oxazolidinone.[1][2][3] This "stores" the chiral information of the proline in the acetal center.

[1]

- Alkylation: Treat the oxazolidinone with Lithium Diisopropylamide (LDA) at -78°C to form the enolate. Add propyl iodide.[1][2][3] The electrophile attacks from the face opposite the bulky trichloromethyl group (steric control), regenerating the quaternary center with high stereocontrol.[1]
- Hydrolysis: Reflux in 6N HCl to hydrolyze the oxazolidinone ring and remove the auxiliary, yielding free **2-propylproline**.

Experimental Validation Protocols

To validate the quality of **2-propylproline** for drug development, the following self-validating protocols are recommended.

HPLC Purity & Enantiomeric Excess (ee) Determination

Because **2-propylproline** lacks a strong chromophore, standard UV detection (214 nm) is weak.[1][2][3]

- Derivatization: Use Marfey's Reagent (FDAA) or Fmoc-Cl prior to analysis.[1][2][3]
- Column: Chiralpak AD-H or OD-H.[1][2][3]
- Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA.[1][2][3]
- Success Criteria: >98% purity, >99% ee.

Aqueous Solubility Assay

- Preparation: Add excess **2-propylproline** solid to 1.0 mL phosphate buffer (pH 7.4) in a glass vial.
- Equilibration: Vortex for 24 hours at 25°C.
- Filtration: Filter supernatant through a 0.22 µm PVDF filter.
- Quantification: Analyze filtrate via HPLC (vs. standard curve) or Nitrogen analysis (chemiluminescence).

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